![molecular formula C9H14O3 B2550267 Methyl 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 1113001-65-2](/img/structure/B2550267.png)

Methyl 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane-1-carboxylate

Übersicht

Beschreibung

The compound "Methyl 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane-1-carboxylate" is a derivative of bicyclo[1.1.1]pentane, a highly strained carbocycle that has garnered significant interest due to its unique structure and potential applications in medicinal chemistry. Bicyclo[1.1.1]pentanes (BCPs) are known for their metabolic stability and have been used as bioisosteres for various functional groups in drug design .

Synthesis Analysis

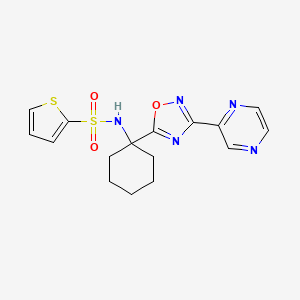

The synthesis of bicyclo[1.1.1]pentane derivatives often involves the manipulation of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate. An improved synthetic procedure for [1.1.1]propellane has been reported, which is a precursor for various BCP derivatives . Additionally, a practical metal-free homolytic aromatic alkylation protocol has been developed for the synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, showcasing the versatility of BCPs in synthesis . Radical acylation of [1.1.1]propellane with aldehydes to form BCP ketones has also been demonstrated, further expanding the synthetic toolbox for BCP derivatives .

Molecular Structure Analysis

The molecular structure of BCP derivatives is characterized by significant strain due to the highly constrained three-dimensional shape of the bicyclo[1.1.1]pentane core. This strain can be quantified, with polyfluorination introducing additional strain up to 33-35 kcal/mol for hexasubstitution . The unique geometry of BCPs is compatible with Bent's rules and is reflected in their calculated geometries .

Chemical Reactions Analysis

BCP derivatives can undergo a variety of chemical reactions. For instance, the radical acylation of [1.1.1]propellane with aldehydes to form ketones is a notable reaction that expands the utility of BCPs in drug discovery . Enantioselective C–H functionalization has been employed to access chiral substituted BCPs, demonstrating that these strained molecules can undergo direct C–H insertion without compromising their carbocyclic framework . Additionally, the synthesis of paddlanes via olefin metathesis involving unsaturated 1,3-dicarboxylate esters has been explored .

Physical and Chemical Properties Analysis

The physical and chemical properties of BCP derivatives are influenced by their strained structure. For example, the acidity and C-H bond dissociation energy of 3-tert-butylbicyclo[1.1.1]pentane have been experimentally determined, revealing a very strong tertiary C-H bond, which is more typical of an alkene or aromatic compound . The NMR spectra of bridge-fluorinated BCPs exhibit a variety of chemical shifts and long-range coupling constants, which are in good agreement with computational results . The introduction of a bicyclo[1.1.1]pentane moiety into chemical scaffolds has been shown to improve metabolic stability, as observed in inhibitors of the hepatitis C virus nonstructural protein 5B .

Wissenschaftliche Forschungsanwendungen

Synthesis of Bicyclo[1.1.1]pentane Derivatives

The synthesis of various bicyclo[1.1.1]pentane derivatives, including 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, has been achieved through a practical metal-free homolytic aromatic alkylation protocol. This has expanded the frontiers of contemporary medicinal chemistry, offering a potentially useful building block for further studies and applications (Thirumoorthi & Adsool, 2016).

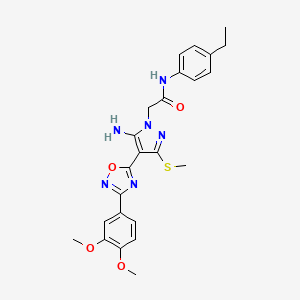

Bioisostere Development

Bicyclo[1.1.1]pentanes are recognized as effective bioisosteres for aromatic rings, tert-butyl groups, and alkynes. The first method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane has been reported. This method tolerates a variety of important functional groups, enabling efficient incorporation of pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold (Hughes et al., 2019).

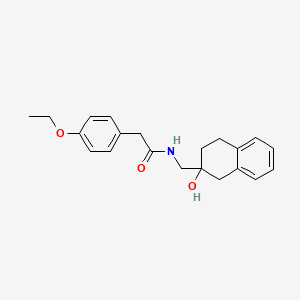

Radical Acylation and Functionalization

A general and mild method for radical acylation of [1.1.1]propellane with aldehydes has been developed, providing straightforward access to bicyclo[1.1.1]pentane ketones. This methodology has wide applications, including late-stage modification of bioactive molecules and versatile transformation of bicyclo[1.1.1]pentane ketones, proving to be beneficial for drug discovery (Li et al., 2022).

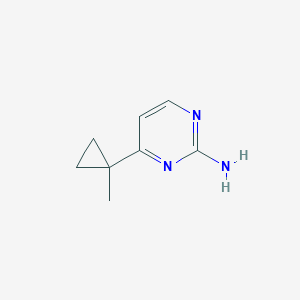

Enantioselective C–H Functionalization

An innovative strategy for enantioselective C–H functionalization of bicyclo[1.1.1]pentanes has been explored. This approach provides access to chiral substituted bicyclo[1.1.1]pentanes, demonstrating that highly strained molecules can undergo direct C–H insertion without compromising their carbocyclic framework. Such advances in enantioselective functionalization are crucial for the pharmaceutical and chemical communities due to the metabolic stability and potential of bicyclo[1.1.1]pentanes as bioisosteres (Garlets et al., 2020).

Safety And Hazards

Zukünftige Richtungen

Bicyclo[1.1.1]pentanes, such as “Methyl 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane-1-carboxylate”, have emerged as an interesting scaffold in drug design . Future research may focus on the development of novel synthetic approaches to substituted bicyclo[1.1.1]pentanes and their analogues, as well as the exploration of their potential applications in medicinal chemistry .

Eigenschaften

IUPAC Name |

methyl 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-12-7(11)9-4-8(5-9,6-9)2-3-10/h10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKXBPHTIRVECF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC(C1)(C2)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane-1-carboxylate | |

CAS RN |

1113001-65-2 | |

| Record name | Methyl 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2550184.png)

![2-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2550189.png)

![6-(3,6-Dihydro-2H-pyridin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2550193.png)

methanone](/img/structure/B2550194.png)

![N-[2-[6-(cyanomethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2550205.png)